molecular formula C9H13NS B13607976 2-(4-Methylthiophen-3-yl)pyrrolidine

2-(4-Methylthiophen-3-yl)pyrrolidine

Cat. No.: B13607976
M. Wt: 167.27 g/mol
InChI Key: JCSLZAJGAPQSHD-UHFFFAOYSA-N
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Description

2-(4-Methylthiophen-3-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-methylthiophenyl group Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the thiophene ring is a sulfur-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiophen-3-yl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylthiophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The 4-methylthiophenyl group can then be introduced via a substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and efficiency. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(4-Methylthiophen-3-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylthiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and the thiophene ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. Examples include:

Uniqueness

2-(4-Methylthiophen-3-yl)pyrrolidine is unique due to the specific combination of the pyrrolidine ring and the 4-methylthiophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-(4-methylthiophen-3-yl)pyrrolidine

InChI

InChI=1S/C9H13NS/c1-7-5-11-6-8(7)9-3-2-4-10-9/h5-6,9-10H,2-4H2,1H3

InChI Key

JCSLZAJGAPQSHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2CCCN2

Origin of Product

United States

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